molecular formula C9H6N2O3 B8566862 3-Pyridin-2-yl-isoxazole-4-carboxylic acid

3-Pyridin-2-yl-isoxazole-4-carboxylic acid

Cat. No.: B8566862
M. Wt: 190.16 g/mol
InChI Key: SWWYDHYFSNFLMC-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-5-14-11-8(6)7-3-1-2-4-10-7/h1-5H,(H,12,13)

InChI Key

SWWYDHYFSNFLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 231, 3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (9.6 g, 44 mmol), instead of (S)-2-{[6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine-3-carbonyl]-amino}-3-phenyl-propionic acid methyl ester, was converted to the title compound (6.5 g, 79%) which was obtained as an off white solid. MS: m/e=189.3 [M−H]−.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
(S)-2-{[6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine-3-carbonyl]-amino}-3-phenyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

As described for example 112a, 3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (9.6 g, 44 mmol), instead of 6-[3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazol-4-ylmethoxy]-pyridazine-3-carboxylic acid ethyl ester, was converted to the title compound (6.5 g, 79%) which was obtained as an off-white solid. MS: m/e=189.3 [M−H]−.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
6-[3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazol-4-ylmethoxy]-pyridazine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods III

Procedure details

As described for example 17a, 3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (9.6 g, 44 mmol), instead of 5-[3-(4-chloro-phenyl)-isoxazol-4-ylmethoxy]-pyrazine-2-carboxylic acid methyl ester, was converted to the title compound (6.5 g, 79%) which was obtained as an off-white solid. MS: m/e=189.3 [M−H]−.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
5-[3-(4-chloro-phenyl)-isoxazol-4-ylmethoxy]-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods IV

Procedure details

To a suspension of 3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (9.52 g, 44 mmol) in THF (530 mL) was added a solution of lithium hydroxide monohydrate (11.0 g, 263 mmol) in water (265 mL) followed by methanol (265 mL) at 0° C. and the resulting mixture stirred at room temperature for 1 h. The mixture was then evaporated to half volume and then acidified to pH 4 with HCl (1N) and cooled to 0° C. for 30 min. A solid precipitated and was filtered off and dried to afford the title compound (6.55 g, 79%) which was obtained as an off white solid. MS: m/e=189.3 [M−H]−.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
265 mL
Type
solvent
Reaction Step Two
Quantity
265 mL
Type
reactant
Reaction Step Three
Yield
79%

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